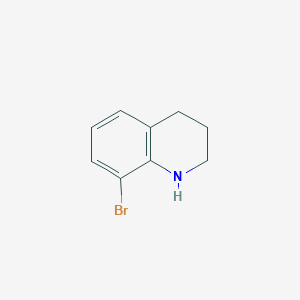

8-Bromo-1,2,3,4-tetrahydroquinoline

Description

Overview of the Tetrahydroquinoline Ring System in Chemical Research

The tetrahydroquinoline ring system is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. researchgate.netresearchgate.net This nitrogen-containing heterocycle is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets and exhibit a broad spectrum of biological activities. researchgate.netajrconline.org Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) are noted for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ajrconline.org The versatility of this scaffold has spurred extensive research into synthetic methodologies for its construction and functionalization. researchgate.netresearchgate.net

The Strategic Role of Halogenation in Modulating Tetrahydroquinoline Properties and Reactivity

Halogenation, the introduction of one or more halogen atoms into a molecule, is a critical strategy in medicinal chemistry for fine-tuning the properties of a compound. acs.org In the context of tetrahydroquinolines, halogenation can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability. For instance, the presence of a bromine atom, as in 8-Bromo-1,2,3,4-tetrahydroquinoline, enhances the compound's utility as a synthetic intermediate. The bromine atom can be readily replaced through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the construction of more complex molecules. Furthermore, halogenation can modulate the biological activity of tetrahydroquinoline derivatives by influencing their binding affinity to target proteins. conicet.gov.ar

Positioning this compound within Current Synthetic and Medicinal Chemistry Landscapes

This compound is a key intermediate in the synthesis of a variety of quinoline (B57606) derivatives. chemicalbook.comusbio.net Its utility stems from the reactivity of the bromine substituent, which allows for further chemical modifications. This compound has been investigated for its potential pharmacological applications, including antimicrobial and anticancer properties. Research has shown that the bromine atom can enhance a compound's ability to interact with biological macromolecules, potentially contributing to its observed biological activities.

Chemical and Physical Properties

This compound is a derivative of tetrahydroquinoline with a bromine atom at the 8-position. Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| CAS Number | 937640-02-3 |

Data sourced from reference

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the bromination of 1,2,3,4-tetrahydroquinoline. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a controlled environment to ensure selective bromination at the 8-position.

The reactivity of this compound is largely dictated by the bromine atom. It readily undergoes several types of reactions:

Substitution Reactions: The bromine atom can be displaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form the corresponding quinoline derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Properties

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLHAZLSZWPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of Brominated Tetrahydroquinolines

Transformations Involving the Bromine Substituent for Diverse Chemical Moieties

The bromine atom at the 8-position of the tetrahydroquinoline core is a key functional group for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netfiveable.mewikipedia.org These reactions have become indispensable in pharmaceutical research and the synthesis of complex organic molecules. researchgate.net

Palladium-catalyzed reactions such as the Suzuki and Sonagashira couplings are particularly effective. rsc.orgrsc.org For instance, the Suzuki reaction allows for the coupling of the 8-bromo-tetrahydroquinoline scaffold with various aryl or vinyl boronic acids. This process typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system. google.com Similarly, the Sonagashira reaction enables the formation of a carbon-carbon bond between the 8-position and a terminal alkyne, expanding the range of possible derivatives. rsc.org These transformations are crucial for building more complex molecular architectures from the relatively simple brominated precursor. rsc.orgrsc.org

The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition of the bromo-tetrahydroquinoline to a Pd(0) complex, transmetalation with the organometallic coupling partner (e.g., boronic acid), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. fiveable.me

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Quinoline Scaffolds

| Coupling Reaction | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst, Base | Aryl/Vinyl-substituted Tetrahydroquinoline |

Chemical Modifications of the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen atom within the tetrahydroquinoline ring is a nucleophilic center that can be readily functionalized through various reactions, including N-alkylation, N-acylation, and the formation of urea (B33335) derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Reductive amination is a common method, where a quinoline (B57606) is reduced to a tetrahydroquinoline and then alkylated in a one-pot reaction using an aldehyde in the presence of a reducing agent like a Hantzsch ester and a boronic acid catalyst. acs.org This approach allows for the synthesis of a wide range of N-alkyl tetrahydroquinolines from readily available starting materials. acs.org

N-Acylation: The nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. A one-pot photoredox and Reissert-type reaction can achieve α-cyanation and N-acylation of tetrahydroisoquinolines simultaneously, using acyl cyanide as the source for both the acyl and cyano groups. rsc.orgresearchgate.net

Urea Derivatives: The synthesis of urea derivatives from 8-Bromo-1,2,3,4-tetrahydroquinoline can be achieved by reacting the nitrogen atom with isocyanates or by using phosgene (B1210022) equivalents. clockss.orgnih.gov Urea functionalities are significant in medicinal chemistry as they can form stable hydrogen bonds with biological targets. nih.gov The synthesis often involves the reaction of the amine with an isocyanate generated in situ, for example, through a Curtius rearrangement of a carboxylic acid. organic-chemistry.orgnih.gov

Functionalization and Reactions within the Saturated Carbocyclic Ring System

The saturated carbocyclic portion of the tetrahydroquinoline ring system (positions C2, C3, and C4) is generally less reactive than the aromatic ring or the nitrogen atom. However, functionalization can be achieved under specific conditions.

For some substituted tetrahydroquinolines, reactions such as the Wohl-Ziegler reaction can introduce a bromine atom at a position allylic to the aromatic ring, which can occur at the ortho-position of a carbonyl group if present. rsc.org In certain 4-phenyl-tetrahydroquinoline substrates, electrophilic bromination with N-Bromosuccinimide (NBS) can lead to the introduction of a bromine atom at the C3 position. nih.gov These examples, while not specific to this compound itself, illustrate potential pathways for modifying the saturated ring of related structures. Further research is needed to explore the specific reactivity of the carbocyclic ring in the 8-bromo derivative.

Aromatization of Brominated Tetrahydroquinolines to Corresponding Quinolines

The conversion of brominated 1,2,3,4-tetrahydroquinolines to the corresponding aromatic quinolines is a crucial dehydrogenation or oxidation reaction. This transformation restores the aromaticity of the heterocyclic ring system and is a key step in the synthesis of many functionalized quinolines. rsc.orgnih.gov

A widely used reagent for this purpose is N-Bromosuccinimide (NBS). rsc.orgnih.gov NBS can act as both a brominating agent and an oxidant. In a one-pot reaction, NBS can mediate both the bromination of the tetrahydroquinoline ring and its subsequent dehydrogenation to the corresponding multi-bromoquinoline. rsc.orgrsc.orgnih.gov The mechanism is believed to proceed via a radical pathway, where NBS facilitates the oxidative dehydrogenation. rsc.orgrsc.org

Other methods for the aromatization of tetrahydroquinolines include catalytic dehydrogenation using metal complexes or other oxidizing agents. nih.govresearchgate.netresearchgate.net For instance, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) have been successfully aromatized to their respective quinoline counterparts. dergipark.org.tr The choice of oxidant and reaction conditions can be tuned to achieve high yields of the desired aromatic product. nih.govsemanticscholar.org

Table 2: Reagents for Aromatization of Tetrahydroquinolines

| Reagent/System | Reaction Type | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Oxidative Dehydrogenation | rsc.orgrsc.orgnih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | Dehydrogenation | researchgate.net |

| Metal-complex catalysts (e.g., Ru, Mn, Co) | Catalytic Dehydrogenation | nih.govresearchgate.net |

Computational Chemistry and Structure Activity Relationship Sar Investigations of Brominated Tetrahydroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to correlate the structural or property-based features of compounds with their biological activities. For tetrahydroquinoline derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents and in understanding the structural requirements for their activity.

In one study, a QSAR model was developed for a series of tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties to evaluate their in silico activity against A549 human lung cancer cell lines. redalyc.orgunesp.brresearchgate.net The model demonstrated statistical significance with a high correlation coefficient (R² = 0.9525), indicating a strong relationship between the descriptors and the biological activity. redalyc.orgunesp.brresearchgate.net Another QSAR study focused on 6-cyano-1-(3-methyl-3H-imidazoly-4-ylmethyl)-3-substituted-1,2,3,4-tetrahydroquinoline (THQ) analogues as inhibitors of Plasmodium falciparum and Rat protein farnesyltransferase (PFT). nih.gov This research aimed to understand the similarities and differences in how these compounds inhibit the enzymes from both the malaria parasite and mammals, which is crucial for developing selective drugs. nih.gov The study utilized 2D and 3D descriptors from the Molecular Operating Environment (MOE) to build the QSAR models. nih.gov The findings suggested that for optimal activity against the Plasmodium enzyme, molecules should have minimal energy and low surface charges, and be less hydrophobic. nih.gov

Furthermore, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been established for tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. mdpi.com These models showed good statistical and predictive properties, which were then used to guide the design of new, more potent inhibitors. mdpi.com

Table 1: Statistical Metrics of a QSAR Model for Tetrahydroquinoline Derivatives redalyc.orgunesp.brresearchgate.net

| Metric | Value |

| R² | 0.9525 |

| R²adj | 0.9314 |

| CV.R | 0.9719 |

This interactive table presents the key statistical validation metrics for a QSAR model developed for tetrahydroquinoline derivatives against human lung cancer cell lines.

Molecular Docking Studies for Ligand-Target Binding Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands with their protein targets.

For brominated tetrahydroquinoline derivatives, molecular docking has been employed to investigate their binding interactions with various biological targets. For instance, docking studies were performed on tetrahydroquinoline-3-carbonitrile derivatives with B-DNA to explore their DNA-binding capabilities, identifying preferred binding sites and interaction modes. benthamdirect.com In another study, a series of novel tetrahydroquinoline analogs were designed as potential non-nucleoside reverse transcriptase inhibitors, and their binding interactions were evaluated using AUTODOCK. One compound exhibited a high binding energy of -7.14 Kcal/mole, indicating a favorable interaction with the enzyme's active site. scholarsresearchlibrary.com

In the context of cancer research, molecular docking of tetrahydroquinoline derivatives with pyrazole and hydrazide moieties against the epidermal growth factor receptor (EGFR) revealed that one compound had the best binding affinity of –10.1 kcal/mol, which was consistent with its experimental inhibitory activity. redalyc.orgunesp.br Similarly, docking studies of morpholine-substituted tetrahydroquinoline derivatives with the mTOR active site (PDB ID: 4JT6) were conducted to predict their binding scores and interactions. mdpi.com Research on highly brominated quinolines also utilized molecular docking to calculate the binding energies of compounds with the topoisomerase I-DNA adduct. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Trajectories

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. This technique complements molecular docking by offering a dynamic view of the binding process.

MD simulations have been instrumental in studying brominated tetrahydroquinoline derivatives. For instance, a 200-nanosecond MD simulation was conducted to assess the stability of tetrahydroquinoline-triazole hybrids complexed with E. coli DNA GyraseB. tandfonline.com The results showed that the promising compounds remained stable within the binding cavity, with root mean square deviation (RMSD) values below 3 Å, indicating reduced structural fluctuations compared to the unbound protein. tandfonline.com

In another study, MD simulations were performed on complexes of newly designed tetrahydroquinoline derivatives with Lysine-specific demethylase 1 (LSD1). mdpi.comsemanticscholar.org The stability of the complexes was analyzed by calculating the RMSD of the Cα atoms, with all systems showing stability during the simulation. semanticscholar.org Furthermore, MD simulations of morpholine-substituted tetrahydroquinoline derivatives with the mTOR protein validated the stability of the protein-ligand interactions over a 100-ns simulation period. mdpi.com These simulations are crucial for confirming the binding modes predicted by docking and for understanding the dynamic behavior of the ligand in the active site. mdpi.comnih.gov

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies on brominated tetrahydroquinoline derivatives have provided valuable insights into their reactivity and electronic properties.

DFT calculations have been used to study the reactivity and regioselectivity of Diels-Alder reactions involving 2,3,4,4a-tetrahydroquinoline and electron-deficient dienophiles. researchgate.net These studies found that DFT-based descriptors like local softness and Fukui function indices were better predictors of regioselectivity than conventional methods. researchgate.net In another application, DFT was employed to investigate the stability, tautomerism, and reactivity of quinolin-4-one derivatives, which can be precursors to tetrahydroquinolines. scirp.org The calculations helped to explain the failure to synthesize a specific tetrahydroquinoline derivative under certain reaction conditions. scirp.org

Furthermore, DFT studies have been conducted on newly synthesized pyrimidohexahydroquinolines to understand the reaction mechanisms and to compute global reactivity descriptors such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. rsc.org The optimized molecular structures, HOMO-LUMO energies, and molecular electrostatic potential maps for brominated tetrahydroquinoline derivatives have also been calculated using DFT to understand their electronic properties and reactivity. researchgate.net

In Silico Design and De Novo Synthesis Strategies for Novel Tetrahydroquinoline Analogs

The insights gained from QSAR, molecular docking, MD simulations, and DFT studies are collectively used in the in silico design and subsequent synthesis of novel tetrahydroquinoline analogs with improved biological activities.

The rational design of novel tetrahydroquinolines often starts with a known active scaffold, which is then modified to enhance its properties. For example, building on the established mTOR-binding potential of the tetrahydroquinoline scaffold, a new set of derivatives with morpholine (B109124) substitutions were designed and synthesized. mdpi.com Similarly, based on the pharmacophoric requirements for non-nucleoside inhibitors of HIV-1 reverse transcriptase, five new series of tetrahydroquinoline derivatives were designed in silico. researchgate.net

The de novo design approach, which involves creating novel molecular structures from scratch, has also been applied. For instance, bioinformatics tools were used to analyze active site interactions of synthesized tetrahydroquinolines as acetylcholinesterase inhibitors, leading to the design of a new, more active molecule. researchgate.net Furthermore, the development of new synthesis methodologies has enabled the streamlined production of a library of brominated derivatives at specific positions, which can then be investigated for their biological activities using both experimental and structure-based drug design methods. nih.gov These computational approaches facilitate the efficient discovery and optimization of new therapeutic agents based on the 8-bromo-1,2,3,4-tetrahydroquinoline scaffold.

Pharmacological Applications and Biological Activity Spectrum of Brominated Tetrahydroquinoline Analogs

Anticancer Potential and Mechanisms of Action

The anticancer properties of brominated tetrahydroquinolines are a primary focus of research, with studies exploring their impact on key cellular targets and their ability to inhibit cancer cell growth.

Inhibition of Key Oncological Targets

Brominated tetrahydroquinoline derivatives have been identified as inhibitors of several crucial enzymes and receptors implicated in cancer progression.

Lysine-Specific Demethylase 1 (LSD1): Tetrahydroquinoline-based compounds have been developed as reversible inhibitors of LSD1, an enzyme overexpressed in many cancers. mdpi.comresearchgate.net Inhibition of LSD1 can lead to an anti-tumor effect. mdpi.com For instance, a series of tetrahydroquinoline derivatives demonstrated significant LSD1 inhibitory activity, with some compounds showing IC50 values in the nanomolar to low micromolar range. researchgate.netnih.gov Specifically, compound 18x, a tetrahydroquinoline derivative, was identified as a reversible LSD1 inhibitor with an IC50 of 0.54 µM. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Quinoline (B57606) derivatives have the potential to inhibit EGFR, a key target in cancer therapy. researchgate.net Some tetrahydroquinoline-hydrazone hybrids have shown excellent inhibitory action against mutant EGFR. nih.gov Computational and synthetic studies have focused on developing substituted quinoline derivatives as inhibitors of the L858R/T790M/C797S triple mutant EGFR, which is associated with resistance in non-small cell lung cancer. researchgate.net

Human Topoisomerase I: Certain brominated quinoline derivatives have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair. nih.govnih.gov For example, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit recombinant human DNA topoisomerase I. nih.gov Molecular dynamics studies have supported the potential of brominated quinoline derivatives as topoisomerase-I inhibitors. nih.gov

Antiproliferative Effects on Cancer Cell Lines

The anticancer potential of brominated tetrahydroquinolines is further evidenced by their antiproliferative effects on various cancer cell lines.

The straightforward bromination of 1,2,3,4-tetrahydroquinoline (B108954) allows for the synthesis of mono-, di-, and tribromoquinoline derivatives, which can be converted into further derivatives with antiproliferative activity against a range of cancer cell lines. nih.govresearchgate.net Studies have shown that the position and number of bromine substitutions on the quinoline scaffold play a critical role in their anticancer potency. nih.gov For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) has demonstrated significant antiproliferative activity against HeLa, HT29, and C6 tumor cell lines. tubitak.gov.tr In contrast, 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) showed no antiproliferative activity, highlighting the importance of the bromine at the C-8 position. nih.gov

The introduction of other functional groups in addition to bromine can further enhance anticancer activity. For instance, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, while its precursor, 6,8-dibromoquinoline, was inactive. nih.gov Similarly, 5,7-dibromo-8-hydroxyquinoline is considered a promising anticancer agent. researchgate.net

Table 1: Antiproliferative Activity of Selected Brominated Quinolines

| Compound | C6 (IC50, µM) | HeLa (IC50, µM) | HT29 (IC50, µM) | Reference |

|---|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 15.4 | 26.4 | 15.0 | nih.gov |

| 6,8-dibromo-5-nitroquinoline (17) | 50.0 | 24.1 | 26.2 | nih.gov |

| 5-Fluorouracil (5-FU) | 240.8 | - | 258.3 | nih.gov |

Enzyme Inhibitory Activities Beyond Cancer Targets

The pharmacological spectrum of brominated tetrahydroquinolines extends beyond oncology, with demonstrated inhibitory effects on other clinically relevant enzymes.

Human Carbonic Anhydrase I and II Isoenzyme Inhibition

Certain quinoline derivatives have been identified as effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and II). nih.gov Phenyl substituted tetrahydroquinolines and quinolines have shown potent inhibitory activities against these enzymes. researchgate.net For instance, a study reported that tested quinoline derivatives exhibited Ki values in the range of 46.04–956.82 nM for hCA I and 54.95–976.93 nM for hCA II. nih.gov Another study on novel substituted phenyl quinolines found Ki values for hCA I and hCA II in the micromolar range. researchgate.net

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important for the management of Alzheimer's disease. Several tetrahydroquinoline derivatives have been investigated for their potential in this area. mdpi.com

Substituted quinoline derivatives have been shown to be effective inhibitors of AChE. nih.gov One study found that all tested quinoline derivatives were effective AChE inhibitors, with Ki values ranging from 5.51 to 155.22 nM. nih.gov Another study on phenyl substituted tetrahydroquinolines and quinolines reported Ki values for AChE in the range of 8.56–27.05 μM. researchgate.net Hybrid compounds incorporating a tetrahydroquinoline moiety have also exhibited significant inhibitory potency against both AChE and BChE. mdpi.com

Farnesyltransferase Inhibition

Protein farnesyltransferase (PFT) is a key enzyme in cellular signaling pathways, and its inhibition is a target for anticancer and antimalarial therapies. Substituted tetrahydroquinolines (THQs) have been identified as potent inhibitors of mammalian PFT. acs.org A significant number of THQ-based PFT inhibitors have been synthesized and shown to inhibit the malarial enzyme in the sub- to low-nanomolar range. acs.org These compounds also effectively block the growth of the malaria parasite, P. falciparum. acs.orgresearchgate.net The development of these inhibitors has been guided by structure-activity relationship studies and X-ray crystallography of the inhibitor bound to mammalian PFT, along with homology modeling of the malarial enzyme. acs.org

Antimicrobial and Antifungal Efficacy Research

Antibacterial Activities, including DNA Gyrase B Inhibition

The tetrahydroquinoline scaffold is a versatile starting point for developing new antimicrobial agents with the potential to overcome drug resistance. tandfonline.com Brominated tetrahydroquinoline derivatives have demonstrated notable antibacterial properties.

Recent studies have focused on hybrid molecules incorporating the tetrahydroquinoline structure. For example, 1,2,3,4-tetrahydroquinoline-triazole hybrids have been synthesized and evaluated for their inhibitory potential against E. coli DNA gyrase B. tandfonline.com In these hybrids, the inclusion of a bromine functional group resulted in significant antibacterial activity. tandfonline.com Specifically, compounds 6b and 6i , which feature a bromine substitution, exhibited outstanding activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. tandfonline.com This was more potent than standard drugs like ciprofloxacin (B1669076) (MIC 25 μg/mL), chloramphenicol (B1208) (MIC 50 μg/mL), and ampicillin (B1664943) (MIC 32 μg/mL). tandfonline.com

DNA gyrase, a type IIA topoisomerase, is an essential bacterial enzyme that regulates DNA topology, making it a prime target for antibiotics. nih.gov The B subunit of DNA gyrase (GyrB) has an ATP binding site that is a key target for inhibition. nih.gov The potent activity of the brominated tetrahydroquinoline-triazole hybrids suggests they effectively inhibit this enzyme. tandfonline.com

Other research has highlighted that substituted quinolines can exhibit selective antimicrobial activities against both Gram-positive and Gram-negative pathogenic bacteria, with MIC values ranging from 62.50 to 250 μg/ml. researchgate.net

**Table 2: Antibacterial Activity of Tetrahydroquinoline-Triazole Hybrids against *E. coli***

| Compound | Substitution | MIC (μg/mL) |

| 6b | Bromine | 12.5 tandfonline.com |

| 6i | Bromine | 12.5 tandfonline.com |

| 6a | - | 50 tandfonline.com |

| 6c | - | 50 tandfonline.com |

| 6g | - | 50 tandfonline.com |

| 6h | - | 62.5 tandfonline.com |

| 6j | - | 62.5 tandfonline.com |

| 6d | - | 100 tandfonline.com |

| 6e | - | 100 tandfonline.com |

| 6f | - | 100 tandfonline.com |

| Ciprofloxacin | Standard | 25 tandfonline.com |

| Chloramphenicol | Standard | 50 tandfonline.com |

| Ampicillin | Standard | 32 tandfonline.com |

Antifungal Properties

The tetrahydroquinoline framework is also a promising scaffold for the development of antifungal agents. tandfonline.com Various derivatives have been shown to possess activity against a range of fungal pathogens. researchgate.net

Studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines have demonstrated their potential as antifungal agents, particularly against dermatophytes. scielo.org.co The antifungal efficacy is influenced by the substituents on the tetrahydroquinoline ring system. For instance, the removal of a benzyl (B1604629) group from the nitrogen atom and the introduction of a hydroxyl group on the 4-aryl substituent have been shown to significantly enhance antifungal activity. scielo.org.co

One of the most active compounds identified in a particular study was 6g (6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline), which exhibited notable in vitro activity against dermatophytes such as Microsporum gypseum (MIC 31.25 μg/mL), Trichophyton rubrum (MIC 62.5 μg/mL), and Trichophyton mentagrophytes (MIC 62.5 μg/mL). scielo.org.co

Furthermore, amphiphilic tetrahydroquinoline derivatives have been designed as antimicrobial peptidomimetics and have shown potent, broad-spectrum activity against fungi by targeting the cell membrane. researchgate.net This membrane-targeting action allows for the rapid killing of fungal cells and may help to avoid the development of drug resistance. researchgate.net

While specific data on the antifungal properties of 8-Bromo-1,2,3,4-tetrahydroquinoline is not extensively detailed in the provided results, the general antifungal potential of the brominated tetrahydroquinoline class of compounds is evident from the broader research on related analogs. scielo.org.coresearchgate.net

Table 3: Antifungal Activity of 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g)

| Fungal Strain | MIC (μg/mL) |

| Microsporum gypseum | 31.25 scielo.org.co |

| Trichophyton rubrum | 62.5 scielo.org.co |

| Trichophyton mentagrophytes | 62.5 scielo.org.co |

Other Investigated Pharmacological Modulations (e.g., Ion Channel Modulation)

Beyond their effects on Epac and antimicrobial activity, brominated tetrahydroquinoline analogs have been investigated for their potential to modulate other pharmacological targets, including ion channels.

Ion channels are crucial integral membrane proteins that control the flow of ions across cell membranes and are involved in a vast array of physiological processes. nih.gov They represent a major class of drug targets. nih.gov

Research into constrained amino acids has led to the synthesis of molecules like 4-amino-8-bromo-2-benzazepin-3-one (8-Br-Aba), which is structurally related to brominated tetrahydroquinolines. acs.org When incorporated into tetrapeptides, these scaffolds have been shown to significantly alter binding affinity and activity at opioid receptors, which can be coupled to ion channels. acs.org This suggests that the rigid, brominated structure can influence interactions with complex receptor systems.

While direct modulation of specific ion channels by this compound itself is not extensively detailed in the provided search results, the broader class of quinoline and tetrahydroquinoline derivatives has been associated with ion channel modulation. For instance, certain indole (B1671886) derivatives, which share structural similarities, are known to modulate gated ion channels. google.com Given the structural and pharmacological diversity of tetrahydroquinoline derivatives, it is plausible that brominated analogs could interact with various ion channels, an area that warrants further investigation.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 8-Bromo-1,2,3,4-tetrahydroquinoline, specific proton signals are expected to appear in distinct regions. The aromatic protons on the benzene (B151609) ring would typically resonate in the downfield region (around 6.5-7.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The aliphatic protons of the tetrahydroquinoline ring system at positions 2, 3, and 4 would appear more upfield. The protons at C2 and C4, being adjacent to the nitrogen and the aromatic ring respectively, would show characteristic triplet or multiplet signals. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the eight carbon atoms. The carbon atom bonded to the bromine (C8) would be significantly influenced by the halogen's electronegativity. The other aromatic carbons would appear in the typical aromatic region (110-150 ppm), while the aliphatic carbons (C2, C3, C4) would resonate in the upfield region (20-50 ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the protons at C2, C3, and C4. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~3.3 (t) | ~42.5 |

| C3 | ~1.9 (m) | ~22.8 |

| C4 | ~2.7 (t) | ~27.9 |

| C4a | - | ~123.0 |

| C5 | ~6.9 (d) | ~128.0 |

| C6 | ~7.0 (t) | ~127.5 |

| C7 | ~6.6 (d) | ~115.0 |

| C8 | - | ~110.0 (C-Br) |

| C8a | - | ~144.5 |

| N-H | ~4.1 (br s) | - |

Note: These are predicted values and may vary from experimental results. t = triplet, m = multiplet, d = doublet, br s = broad singlet.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands. A notable feature would be the N-H stretching vibration, typically appearing as a medium to sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. The C-Br stretch is typically found in the lower wavenumber region, often below 600 cm⁻¹.

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₀BrN), HRMS would provide an exact mass measurement. Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The exact mass measurement would allow for the unambiguous confirmation of the molecular formula C₉H₁₀BrN. Fragmentation patterns observed in the mass spectrum would also provide structural information, for example, through the loss of the bromine atom or cleavage of the tetrahydroquinoline ring.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z for ⁷⁹Br Isotope | Calculated m/z for ⁸¹Br Isotope |

|---|---|---|

| [M]⁺ (C₉H₁₀BrN)⁺ | 210.9997 | 212.9976 |

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample of the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. For this compound (C₉H₁₀BrN), the theoretical elemental composition would be calculated and expected to match closely with the experimental findings, providing fundamental confirmation of the compound's empirical formula.

Interactive Data Table: Theoretical Elemental Analysis Data

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 51.00 |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 4.76 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 37.69 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.61 |

| Total | - | - | 212.08 | 100.00 |

Future Prospects and Emerging Research Frontiers in Brominated Tetrahydroquinoline Chemistry

Development of Novel Asymmetric Synthetic Approaches for Chiral Brominated Tetrahydroquinolines

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. For tetrahydroquinolines, which are prevalent in many natural products and pharmaceuticals, the development of stereoselective synthetic methods is paramount. acs.orggoogle.com Future research will likely focus on advancing asymmetric catalytic systems to produce chiral brominated tetrahydroquinolines with high efficiency and selectivity.

Emerging strategies include:

Transition-Metal Catalysis : Iridium, rhodium, and palladium-based catalysts have shown great promise in the asymmetric hydrogenation and cycloaddition reactions to form chiral tetrahydroquinolines. acs.orggoogle.com For instance, iridium-catalyzed asymmetric hydrogenation has been used to create chiral tetrahydroquinoline derivatives, with the ability to produce different enantiomers simply by adjusting the reaction solvent. gelisim.edu.tr Another innovative approach involves a palladium-catalyzed asymmetric [4+2] cycloaddition, where the use of different P-chiral ligands allows for the stereodivergent synthesis of multiple stereoisomers from the same starting materials. google.com Future work will likely adapt these ligand-controlled and solvent-dependent methods for the synthesis of chiral 8-bromo-1,2,3,4-tetrahydroquinoline.

Copper-Catalyzed Reactions : Earth-abundant metals like copper are gaining traction for being more sustainable. Copper-catalyzed methods, such as the asymmetric desymmetrization of 1,3-bis(2-iodoaryl)propan-2-amines and intramolecular N-arylation, have been successfully employed to synthesize chiral indolines and tetrahydroquinolines. acs.org Extending these Ullmann-type C-N coupling processes to brominated substrates is a promising frontier. acs.org

Organocatalysis : Chiral primary amines and phosphoric acids have been used to catalyze asymmetric C-H functionalization and dehydrative cyclization/reduction cascades, respectively, to afford tetrahydroquinolines with high enantioselectivity. acs.orgsigmaaldrich.com These metal-free approaches offer an alternative that can reduce the risk of metal contamination in the final pharmaceutical products.

The table below summarizes some of the leading-edge catalytic systems being developed for the asymmetric synthesis of tetrahydroquinolines, which could be adapted for brominated analogs.

| Catalyst System | Reaction Type | Key Feature | Potential for Brominated THQ |

| Iridium (Ir) Complex | Asymmetric Hydrogenation | Enantiodivergent synthesis controlled by solvent choice. gelisim.edu.tr | High potential for selective synthesis of (R) or (S)-8-bromo-THQ. |

| Palladium (Pd) / Yuephos Ligand | Asymmetric [4+2] Cycloaddition | Stereodivergent synthesis controlled by switching chiral ligands. google.com | Access to a wide range of stereoisomers of complex brominated THQs. |

| Copper (Cu) / Chiral Ligand | Intramolecular N-arylation | Utilizes an earth-abundant metal for C-N bond formation. acs.org | A sustainable route to chiral brominated THQs. |

| Chiral Phosphoric Acid | Dehydrative Cyclization / Asymmetric Reduction | Metal-free catalysis for high enantioselectivity. sigmaaldrich.com | Avoids potential metal contamination in pharmaceutical synthesis. |

Identification and Validation of Undiscovered Pharmacological Targets

The this compound scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets. While some pharmacological activities are known, the full therapeutic potential of its derivatives is yet to be unlocked. The bromine atom at the C-8 position serves as a key interaction point or a synthetic handle to introduce diverse pharmacophores, enabling the exploration of new biological space. chemicalbook.com

Future research is anticipated in the following areas:

Opioid Receptor Modulation : Building on research where C-8 substituted tetrahydroquinolines were developed as balanced-affinity ligands for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), future studies will likely fine-tune this interaction. chemicalbook.comdoi.org The goal is to create potent analgesics that minimize side effects like tolerance and dependence by achieving an optimal MOR agonist/DOR antagonist profile. doi.org The 8-bromo derivative is a perfect starting point for synthesizing a library of compounds to probe this target.

Anticancer Targets : Brominated tetrahydroquinolines have shown potential in oncology. Modifications on the tetrahydroquinoline scaffold have yielded compounds that target the G protein-coupled estrogen receptor (GPER), a target for renal, liver, and pancreatic cancers. mdpi.com In these studies, the bromine atom was identified as a key entity for improving activity. mdpi.com Another promising anticancer target is Lysine-specific demethylase 1 (LSD1), for which tetrahydroquinoline-based inhibitors have been designed. rsc.org Further exploration could validate these and identify new oncological pathways.

Enzyme Inhibition : Brominated tetrahydroquinolines have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE). bldpharm.com Additionally, a 5-bromo-tetrahydroquinoline analog was identified as an inhibitor of the cAMP-binding protein Epac, a therapeutic target in cardiac hypertrophy and tumor invasion. These findings suggest that this compound derivatives could be developed as specific inhibitors for a range of enzymes implicated in various diseases.

| Potential Target Class | Specific Example | Therapeutic Area | Role of Bromine |

| Opioid Receptors | MOR/DOR | Pain Management | Serves as a key position for substitution to balance receptor affinity. chemicalbook.comdoi.org |

| G Protein-Coupled Receptors | GPER | Oncology (Kidney, Liver, Pancreas Cancer) | Identified as a key entity for improving antiproliferative activity. mdpi.com |

| Demethylase Enzymes | LSD1 | Oncology | Part of the core scaffold for designing specific inhibitors. rsc.org |

| cAMP-Binding Proteins | Epac1 | Cardiac Disease, Oncology | Important for inhibitory activity in related bromo-THQ analogs. |

| Hydrolase Enzymes | Carbonic Anhydrase, Acetylcholinesterase | Various | Component of derivatives showing potent inhibitory activity. bldpharm.com |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the design-test-learn cycle. alfa-chemistry.com For brominated tetrahydroquinolines, these computational tools can rapidly explore the vast chemical space of possible derivatives to identify candidates with optimal drug-like properties.

Key emerging applications include:

De Novo Drug Design : Generative AI models, such as the medical generative adversarial network (MedGAN), are being trained to generate novel molecular structures with specific desired characteristics. rsc.org These models have already been successfully applied to produce thousands of new quinoline (B57606) scaffolds, demonstrating their potential to create precise and drug-like molecules. rsc.org Future models could be specifically trained on brominated tetrahydroquinoline datasets to design novel compounds targeting proteins of interest.

Predictive Modeling (QSAR/ADMET) : Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been used to successfully design and predict the activity of tetrahydroquinoline derivatives as LSD1 inhibitors. rsc.org ML algorithms are also being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of small molecules, including the potential for forming reactive quinone species. researchgate.net Applying these predictive models to virtual libraries of this compound derivatives can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. alfa-chemistry.com

Reaction Prediction and Synthesis Design : AI is not only helping to design what molecules to make but also how to make them. Retrosynthesis prediction tools can help chemists devise the most efficient synthetic routes for complex target molecules, including chiral brominated tetrahydroquinolines.

Exploration of this compound in Advanced Materials Science Applications

While the primary focus for this compound has been in medicinal chemistry, its structural features make it an intriguing building block for advanced functional materials. The tetrahydroquinoline moiety has applications in organic electronics, and the bromine atom provides a reactive site for polymerization and cross-coupling reactions, which are essential for creating novel materials. rsc.org

Emerging research frontiers in this area include:

Organic Electronics : Tetrahydroquinoline derivatives are already being applied as organic electronic device materials and as hole-transporting materials. The this compound can serve as a monomer or intermediate for synthesizing larger conjugated systems suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Its electron-rich nature and the potential for creating extended π-systems through reactions at the bromine site are key advantages.

Functional Polymers : The C-Br bond on the this compound is a prime site for cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings. rsc.org This allows it to be incorporated into polymer backbones, leading to the creation of functional polymers with tailored electronic, optical, or thermal properties.

Nanomaterial Precursors : In a related development, zinc complexes containing tetrahydroquinoline ligands, specifically bis(ditetrahydroquinolinyldithiocarbamato)zinc(II), have been used as single-source precursors to synthesize zinc sulfide (B99878) (ZnS) nanoparticles. rsc.org These nanoparticles are important semiconductors with applications in photonics and display technology. rsc.org This demonstrates the potential of tetrahydroquinoline derivatives to act as ligands or precursors in the bottom-up synthesis of advanced inorganic nanomaterials.

The exploration of this compound in materials science is still in its early stages, making it a field ripe with opportunity for new discoveries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.